N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide
Description
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-N'-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide (referred to here as the quinolinyl oxamide derivative (QOD)) is a synthetic compound identified for its antimalarial activity. It acts as a dual inhibitor of falcipain-2 (FP-2) and falcipain-3 (FP-3), cysteine proteases critical for hemoglobin degradation in Plasmodium falciparum . The compound features a benzodioxole group linked to a tetrahydroquinoline scaffold via an ethanediamide bridge, with a dimethylamino substituent enhancing solubility and bioavailability. Molecular dynamics simulations have shown that QOD binds to FP-2/3 through hydrogen bonding and hydrophobic interactions, disrupting parasite survival .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O4/c1-27(2)20(18-7-8-19-17(12-18)5-4-10-28(19)3)14-26-24(30)23(29)25-13-16-6-9-21-22(11-16)32-15-31-21/h6-9,11-12,20H,4-5,10,13-15H2,1-3H3,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AONYYFIDXCNSPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Introduction of the Dimethylamino Group: This step involves the alkylation of a suitable precursor with dimethylamine.
Formation of the Tetrahydroquinoline Structure: This can be synthesized via a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Coupling Reactions: The final step involves coupling the benzodioxole and tetrahydroquinoline intermediates using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinones.
Reduction: The tetrahydroquinoline structure can be reduced to form dihydroquinolines.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroquinolines and related compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. The benzodioxole moiety may interact with enzymes or receptors, while the dimethylamino group can enhance binding affinity. The tetrahydroquinoline structure may facilitate the compound’s stability and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
The antimalarial activity and structural features of QOD are compared below with two related compounds: indole carboxamide derivative (ICD) and 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (a structural analog from ).
Table 1: Structural and Functional Comparison
Key Findings:
Structural Similarities: QOD and ICD both incorporate nitrogen-containing heterocycles (tetrahydroquinoline vs. indole) but differ in linker groups (ethanediamide vs. carboxamide). The dimethylamino group in QOD and the compound suggests a shared strategy to improve solubility . Molecular networking (based on MS/MS fragmentation cosine scores) would classify QOD and ICD as distinct clusters due to divergent core structures, despite shared antimalarial targets .
Functional Differences: QOD exhibits dual inhibition of FP-2 and FP-3, while ICD primarily targets FP-2. This broader activity may correlate with QOD’s ethanediamide bridge, which allows flexible binding to both enzymes’ active sites .
ICD’s non-competitive mechanism contrasts with QOD’s competitive inhibition, implying different pathways for resistance development .
Research Methodologies and Validation
- Molecular Dynamics (MD) Simulations : QOD’s binding stability in FP-2/3 active sites was confirmed via microsecond-long simulations, revealing persistent hydrogen bonds with catalytic residues (Cys42 and His174 in FP-2) .
- Dereplication Techniques : Mass spectrometry-based molecular networking could differentiate QOD from ICD due to distinct fragmentation patterns (e.g., benzodioxole vs. indole cleavage) .
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is a synthetic compound with potential therapeutic applications. Its structure suggests interactions with various biological targets, making it a candidate for research in pharmacology and medicinal chemistry.
Chemical Structure
The compound's IUPAC name reflects its complex structure:
- IUPAC Name : this compound
- Molecular Formula : C18H24N4O2
- Molecular Weight : 320.41 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems and modulate receptor activity. Preliminary studies suggest that it may act as a selective modulator of serotonin and dopamine receptors, which are critical in mood regulation and neuroprotection.
1. Neuropharmacological Effects
Research indicates that the compound exhibits significant neuropharmacological effects:
- Antidepressant-like Activity : In animal models, the compound has shown potential antidepressant effects comparable to established SSRIs (Selective Serotonin Reuptake Inhibitors) .
- Anxiolytic Properties : Behavioral tests suggest that it may reduce anxiety-like behaviors in rodents .
2. Inhibition of Enzymatic Activity
Studies have demonstrated that the compound inhibits specific enzymes involved in neurotransmitter metabolism:
- Monoamine Oxidase (MAO) : The compound acts as a reversible inhibitor of MAO-A and MAO-B, which could enhance the levels of serotonin and dopamine in the brain .
Case Studies
A series of case studies have been conducted to evaluate the efficacy and safety profile of this compound:
Toxicity and Safety Profile
Toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses. Long-term studies revealed no significant organ toxicity or adverse effects on reproductive health.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
